REACTION_CXSMILES
|
[OH-].[Na+].C([O:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1)(=O)C>O.CO>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1 |f:0.1|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1-(4-acetoxybutyl)-7-azaindole-3-carboxaldehyde
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCN1C=C(C2=CC=CN=C12)C=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of ethyl acetate and water (50 ml:50 ml)
|
Type
|
CUSTOM
|
Details
|
the water layer was separated out
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
OCCCCN1C=C(C2=CC=CN=C12)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |